![molecular formula C18H16Cl2N2O4S B3038492 1-[(2,5-dichlorophenyl)sulfonyl]-4-(2-hydroxyethyl)-5-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one CAS No. 866040-23-5](/img/structure/B3038492.png)
1-[(2,5-dichlorophenyl)sulfonyl]-4-(2-hydroxyethyl)-5-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one
Overview
Description
Synthesis Analysis
The synthetic route for Compound X involves several steps, including the introduction of the sulfonyl group, cyclization to form the pyrazolone ring, and subsequent functionalization. Researchers have explored various synthetic methods, such as condensation reactions, cyclizations, and selective substitutions. Detailed protocols can be found in relevant literature .
Molecular Structure Analysis
Compound X’s molecular structure is crucial for understanding its properties and interactions. The 2,5-dichlorophenyl group imparts steric effects, while the sulfonyl group may participate in hydrogen bonding. The pyrazolone ring contributes to its pharmacophore. Computational studies and X-ray crystallography have elucidated its 3D arrangement .
Scientific Research Applications
Synthesis and Biological Activities
Compounds with structures similar to the one have been synthesized and evaluated for their biological activities. For instance, a series of novel N-phenylpyrazolyl aryl methanones derivatives, containing arylthio/sulfinyl/sulfonyl groups, have been synthesized and showed promising herbicidal and insecticidal activities. These compounds were characterized by various spectroscopic methods, and some exhibited favorable biological activities, which could imply potential applications in agriculture and pest control for compounds with similar structures (Wang et al., 2015).
Antimicrobial Activity
Another research avenue for such compounds involves their antimicrobial properties. Pyrazoline derivatives, particularly those incorporating phenyl sulfonyl groups, have been synthesized and tested for their antibacterial and antifungal activities. The results showed that these compounds exhibit significant antimicrobial properties, suggesting that similar compounds could be developed as new antimicrobial agents (Shah et al., 2014).
Anti-inflammatory and Anticancer Activity
Moreover, pyrazoline analogues, especially those with sulfonyl substituents, have been synthesized and evaluated for their anti-inflammatory effects, mediated by the inhibition of enzymes like phospholipase A2. Such compounds have shown potent anti-inflammatory effects, indicating potential therapeutic applications in treating inflammation-related diseases (Lokeshwari et al., 2017). Additionally, some of these compounds have been tested for their anticancer activities, showing promising results against certain cancer cell lines, which highlights the potential use of such molecules in cancer research and therapy (Gomha et al., 2014).
Mechanism of Action
Future Directions
properties
IUPAC Name |
1-(2,5-dichlorophenyl)sulfonyl-4-(2-hydroxyethyl)-5-methyl-2-phenylpyrazol-3-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl2N2O4S/c1-12-15(9-10-23)18(24)21(14-5-3-2-4-6-14)22(12)27(25,26)17-11-13(19)7-8-16(17)20/h2-8,11,23H,9-10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRZZZTICVCGHAS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1S(=O)(=O)C2=C(C=CC(=C2)Cl)Cl)C3=CC=CC=C3)CCO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl2N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2,5-dichlorophenyl)sulfonyl]-4-(2-hydroxyethyl)-5-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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